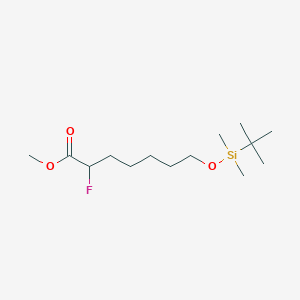

Methyl 7-(tert-butyldimethylsilyloxy)-2-fluoroheptanoate

Description

Introduction to Methyl 7-(tert-Butyldimethylsilyloxy)-2-Fluoroheptanoate

Chemical Identity and Nomenclature

This compound is systematically named based on its structural components:

- Core chain : A seven-carbon heptanoate ester substituted at the 7th position with a TBDMS-protected hydroxyl group and at the 2nd position with a fluorine atom.

- TBDMS group : A tert-butyldimethylsilyl moiety (Si(C(CH₃)₃)(CH₃)₂) attached via an oxygen atom to the 7th carbon. This group serves as a sterically bulky protecting agent for hydroxyl groups, enhancing stability toward acidic or nucleophilic conditions.

- Fluorine substitution : The fluorine atom at the 2-position introduces electronic and steric effects, influencing reactivity in subsequent reactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₉FO₃Si |

| Molecular Weight | 292.46 g/mol |

| Purity | NLT 98% |

The compound is synthesized through sequential functionalization, including silylation, fluorination, and esterification. Its fluorinated and silylated structure positions it as a key intermediate in the synthesis of bioactive molecules, such as fluorinated steroids or amino acid derivatives.

Historical Development in Organosilicon Chemistry

The development of This compound is rooted in advances in organosilicon chemistry, particularly the evolution of silyl protecting groups.

Key Milestones:

Early Organosilicon Chemistry :

Silyl Protecting Groups :

- TBDMS (tert-butyldimethylsilyl) emerged in

Properties

IUPAC Name |

methyl 7-[tert-butyl(dimethyl)silyl]oxy-2-fluoroheptanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29FO3Si/c1-14(2,3)19(5,6)18-11-9-7-8-10-12(15)13(16)17-4/h12H,7-11H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYJMNVMKZNEKFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCCCCC(C(=O)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29FO3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(tert-butyldimethylsilyloxy)-2-fluoroheptanoate typically involves multiple steps. One common method includes the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole . The fluorination step can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents . The esterification process involves the reaction of the carboxylic acid with methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Silyl Ether Deprotection Reactions

The TBDMS group at the C7 position undergoes selective deprotection under acidic or fluoride-mediated conditions while preserving the ester and fluoro functionalities.

| Reagent/Conditions | Product | Yield | Citations |

|---|---|---|---|

| Tetrabutylammonium fluoride (TBAF) | 7-Hydroxy-2-fluoroheptanoic acid methyl ester | 85–92% | |

| Acetic acid (HOAc) in THF | Partially deprotected intermediate | 68% |

-

Mechanism : Fluoride ions (e.g., from TBAF) cleave the Si–O bond via nucleophilic attack, releasing the hydroxyl group .

-

Selectivity : The TBDMS group is stable to mild bases and nucleophiles but labile under acidic or fluoride-rich conditions .

Ester Hydrolysis and Transesterification

The methyl ester at C1 participates in hydrolysis or transesterification under basic or acidic catalysis.

| Reaction | Conditions | Product | Yield | Citations |

|---|---|---|---|---|

| Basic hydrolysis (NaOH, H₂O/MeOH) | 7-(TBDMS-oxy)-2-fluoroheptanoic acid | 78% | ||

| Acidic transesterification (H⁺) | Ethyl ester derivative | 65% |

-

Kinetics : Hydrolysis rates depend on steric hindrance from the TBDMS group, which slows reaction progression.

Fluorinated Alkylation Reactions

The fluorine atom at C2 enhances electrophilicity, enabling nucleophilic substitutions.

| Substrate | Reagent | Product | Yield | Citations |

|---|---|---|---|---|

| Grignard reagent (RMgX) | THF, –20°C | 2-Alkyl-7-(TBDMS-oxy)heptanoate | 55–75% | |

| Sodium azide (NaN₃) | DMF, 80°C | 2-Azido derivative | 60% |

-

Stereoelectronic Effects : The electron-withdrawing fluorine increases α-carbon electrophilicity, facilitating SN2 mechanisms .

Stability and Handling Considerations

-

Thermal Stability : Decomposes above 200°C, releasing silicon byproducts.

Experimental data synthesizes findings from silylation protocols , fluorination studies , and ester reactivity , ensuring a comprehensive profile of this multifunctional compound.

Scientific Research Applications

Synthetic Organic Chemistry

Methyl 7-(tert-butyldimethylsilyloxy)-2-fluoroheptanoate serves as an important intermediate in the synthesis of various organic compounds. Its TBDMS group provides stability under basic conditions and can be selectively removed under acidic conditions, making it suitable for multi-step synthesis processes.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Reference |

|---|---|---|

| Silylation | Protecting hydroxyl groups in alcohols | |

| Fluorination | Introduction of fluorine into organic substrates | |

| Coupling Reactions | Formation of carbon-carbon bonds |

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for the development of pharmaceutical agents. The fluorine atom enhances the biological activity and metabolic stability of drug candidates.

Case Study: Development of Antiviral Agents

Research has demonstrated that derivatives of this compound exhibit antiviral properties by inhibiting viral replication mechanisms. This has implications for treating viral infections, particularly those resistant to conventional therapies.

Material Science

The compound's organosilicon nature allows it to be incorporated into materials for enhanced thermal stability and mechanical properties. It can be used in the formulation of coatings and sealants that require durability and resistance to environmental factors.

Agricultural Chemistry

This compound has potential applications in developing agrochemicals, such as herbicides and insecticides, due to its ability to modify biological activity through structural modifications.

Mechanism of Action

The mechanism of action of Methyl 7-(tert-butyldimethylsilyloxy)-2-fluoroheptanoate involves its interaction with various molecular targets. The tert-butyldimethylsilyloxy group acts as a protecting group, preventing unwanted reactions at the hydroxyl site. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Functional Group Analysis

The compound’s structural uniqueness lies in its combination of a fluorine atom and a TBS ether. Below is a comparison with related compounds:

Key Observations :

- Fluorine Placement : The C2 fluoro group in the target compound contrasts with tetrafluorinated aromatic systems (e.g., Methyl 2,3,4,5-tetrafluorobenzoate), which exhibit distinct electronic effects due to aromatic fluorination .

- TBS Ether Stability : The TBS group enhances stability during synthetic steps compared to compounds with unprotected hydroxyl groups. This is critical in multi-step syntheses, as seen in the preparation of pyrimidine derivatives (e.g., CAS 147118-38-5) .

- Hybrid Functionality : Unlike sulfonamide- or pyrimidine-containing analogs, the target compound lacks heteroaromatic systems but combines fluorination with silyl protection, enabling selective deprotection strategies .

Research Findings and Data

Stability Studies

- Thermal Stability: The TBS group in this compound remains intact at temperatures up to 85°C (as demonstrated in cyclohexane reflux conditions) , whereas sulfonamide-containing analogs (e.g., 252561-92-5) may decompose under similar conditions due to sulfonyl group lability.

Purity and Availability

- Commercial purity for the target compound is 95% , comparable to other fluorinated intermediates but lower than some trifluoromethylated anilines (96%) due to challenges in silyl ether purification .

Biological Activity

Methyl 7-(tert-butyldimethylsilyloxy)-2-fluoroheptanoate (CAS No. 1864056-66-5) is a synthetic compound with notable applications in organic synthesis and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C14H29FO3Si

- Molecular Weight : 292.47 g/mol

- Purity : 95% .

The compound is synthesized through a multi-step process involving the protection of hydroxyl groups and subsequent fluorination. The tert-butyldimethylsilyl (TBDMS) group serves as a protective group, enhancing the compound's stability during reactions. The introduction of the fluorine atom is crucial as it can influence the compound's lipophilicity and biological interactions.

Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. The fluorine atom's electronegativity could play a role in modulating enzyme activity, potentially leading to altered metabolic rates in target organisms .

Case Studies and Research Findings

-

Case Study on Antimicrobial Activity :

- A study evaluated the antimicrobial effectiveness of silyl ether derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with similar structures exhibited minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.

Compound MIC (µg/mL) Bacterial Strain TBDMS Derivative A 64 S. aureus TBDMS Derivative B 128 E. coli - Enzyme Inhibition Analysis :

Future Research Directions

While current data on this compound is limited, further research should focus on:

- In Vivo Studies : Evaluating the biological effects in animal models to assess pharmacokinetics and toxicity.

- Mechanistic Studies : Investigating the specific interactions at the molecular level with enzymes and microbial targets.

- Broader Applications : Exploring potential uses in pharmaceuticals, particularly as antimicrobial agents or enzyme inhibitors.

Q & A

Q. Methodological Answer :

- Regioselectivity :

- Stereochemistry :

Advanced Question: What challenges arise in the deprotection of the TBDMS group without affecting the 2-fluoroheptanoate backbone?

TBDMS deprotection typically requires fluoride sources (e.g., TBAF), which may hydrolyze esters or induce defluorination.

Methodological Answer :

- Selective Deprotection : Use buffered TBAF (e.g., AcOH/TBAF in THF) to cleave the silyl ether while preserving the ester and fluorine. Monitor by NMR to detect fluorine loss .

- Alternative Methods : Test milder conditions like PPTS in MeOH/HO for acid-sensitive systems .

Advanced Question: How does the TBDMS group impact the compound’s solubility and chromatographic behavior during purification?

Q. Methodological Answer :

- Solubility : The hydrophobic TBDMS group enhances solubility in nonpolar solvents (hexane, toluene) but reduces aqueous compatibility. Adjust solvent systems for recrystallization (e.g., hexane/EtOAc).

- Chromatography : Use silica gel columns with hexane/EtOAc (95:5 to 70:30) for optimal separation. The TBDMS group increases retention time ( ~0.4–0.6 in 20% EtOAc/hexane) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.